molecular formula C10H13NO2 B14500711 4-Tert-butyl-2-nitrosophenol CAS No. 63538-00-1

4-Tert-butyl-2-nitrosophenol

Cat. No.: B14500711
CAS No.: 63538-00-1
M. Wt: 179.22 g/mol
InChI Key: LMZTYVPEOJZPAQ-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-nitrosophenol is an organic compound characterized by the presence of a tert-butyl group and a nitroso group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-nitrosophenol typically involves the nitration of 4-tert-butylphenol followed by reduction. One common method includes dissolving 4-tert-butylphenol in a solvent such as ethanol, followed by the addition of sulfuric acid and sodium nitrite under controlled temperature conditions. The reaction mixture is then subjected to further processing to yield the desired nitrosophenol compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-nitrosophenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include 4-tert-butyl-2-nitrophenol, 4-tert-butyl-2-aminophenol, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Tert-butyl-2-nitrosophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-nitrosophenol involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic and magnetic properties, making them valuable in various applications. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the tert-butyl and nitroso groups, which confer distinct steric and electronic characteristics. These features make it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

63538-00-1

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-tert-butyl-2-nitrosophenol

InChI

InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-9(12)8(6-7)11-13/h4-6,12H,1-3H3

InChI Key

LMZTYVPEOJZPAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N=O

Origin of Product

United States

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